2-Ethenyl-2H-1,2,3-benzotriazole
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Overview
Description
2-Ethenyl-2H-1,2,3-benzotriazole is a heterocyclic compound that features a benzene ring fused with a triazole ring. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial applications. The presence of the ethenyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require low temperatures (5–10°C) and may involve ultrasonic irradiation to improve yield and purity .
Industrial Production Methods: Industrial production of 2-Ethenyl-2H-1,2,3-benzotriazole follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The ethenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzotriazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Ethenyl-2H-1,2,3-benzotriazole has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of photovoltaic cells
Mechanism of Action
The mechanism of action of 2-Ethenyl-2H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions and its interaction with biological targets through π–π stacking interactions and hydrogen bonding. These interactions enable the compound to inhibit enzyme activity and disrupt cellular processes, making it effective in various therapeutic applications .
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: Lacks the ethenyl group, making it less reactive.
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.
2-(Methylthio)-1H-benzotriazole: Contains a methylthio group, offering different reactivity and applications.
Uniqueness: 2-Ethenyl-2H-1,2,3-benzotriazole stands out due to its enhanced reactivity provided by the ethenyl group, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-ethenylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-11-9-7-5-3-4-6-8(7)10-11/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYNCRWSYKDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1N=C2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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